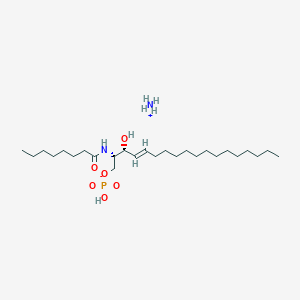

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate

説明

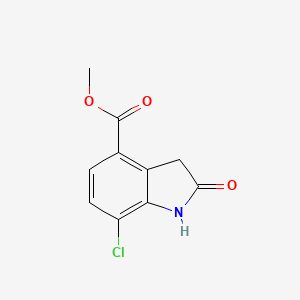

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate, also known as C8 Ceramide-1-Phosphate (d18:1/8:0), is a synthetic short-chain ceramide . Its molecular formula is C26H55N2O6P and it has a molecular weight of 522.7 g/mol .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a phosphate group, an amide group, and a hydroxyl group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 24 . The exact mass and monoisotopic mass of the compound is 522.37977448 g/mol .科学的研究の応用

Ammonium Phosphate as Hydrogen Storage Material

Ammonium phosphates have been identified as potential materials for hydrogen storage due to their affordability and the simplicity of the compounds. Mono-, di-, and tri-ammonium phosphates can evolve significant amounts of hydrogen, which can be released through hydrolysis in the presence of appropriate catalysts, such as Pt/C, Ni/C, and Co/C nanoparticles. This property makes ammonium phosphates promising candidates for developing new catalysts to enhance hydrolysis processes for hydrogen production (Barakat et al., 2015).

Ammonium Phosphate in Fertilizer Production

The production of mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP) fertilizers involves reactions between ammonia and phosphoric acid, leading to the formation of these ammonium phosphate salts. Understanding the crystallization-reaction mechanisms is crucial for improving the efficiency of the MAP/DAP production process. Research in this area aims to provide insights into the kinetics and mechanisms involved, which could be relevant for the industrial synthesis and application of the compound (Utomo et al., 2010).

Ionic Liquids with Ammonium Phosphate Components

Studies on novel ionic liquids that incorporate ammonium phosphate components have shown promising results as multifunctional lubricant additives. These ionic liquids, due to their long hydrocarbon chains and ammonium phosphate components, exhibit excellent solubility in base oils and enhance the anti-corrosion, anti-rust, and tribological performance of lubricants. The formation of boundary lubrication films, composed of FePO4 and nitrogen, indicates the potential for ammonium phosphate derivatives in lubricant applications (Ma Rui et al., 2020).

Ammonium Phosphate in Flame Retardants

Ammonium phosphates play a significant role in the mechanism of intumescence in fire-retardant polymers. The heating of ammonium polyphosphate mixtures with pentaerythritol leads to the formation of phosphoric ester bonds and cyclic phosphate structures, contributing to the intumescent behavior. This suggests potential research applications of ammonium phosphate derivatives in developing fire-retardant materials (Camino et al., 1984).

特性

IUPAC Name |

azanium;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P.H3N/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2;/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32);1H3/b21-19+;/t24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZBNEWCUHJJDF-AAMXSQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677045 | |

| Record name | Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate | |

CAS RN |

474943-70-9 | |

| Record name | Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(4,4-dimethoxycyclohexa-2,5-dien-1-ylidene)(phenyl)methyl]phenol](/img/structure/B1504291.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine](/img/structure/B1504296.png)

![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)